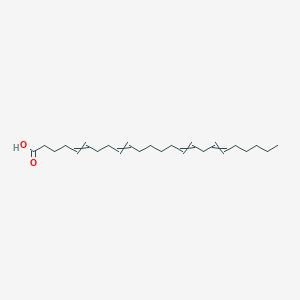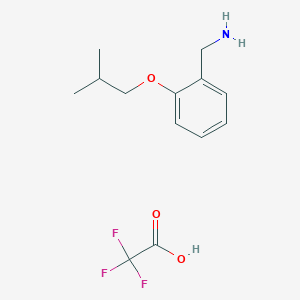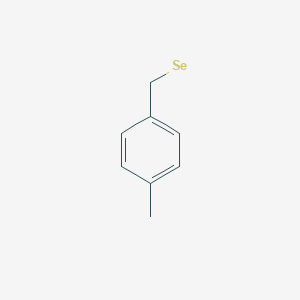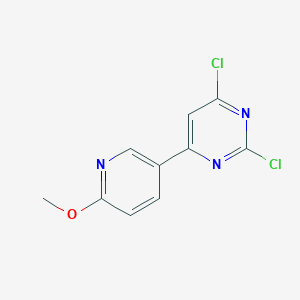
Tetracosa-5,9,15,18-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracosa-5,9,15,18-tetraenoic acid is a very long-chain ω−6 fatty acid, specifically a tetracosanoic acid with four double bonds located at positions 5, 9, 15, and 18. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-5,9,15,18-tetraenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis starting from simpler unsaturated fatty acids through a series of elongation and desaturation steps. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and specific temperature and pressure settings to facilitate the formation of the desired double bonds .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing long-chain polyunsaturated fatty acids. These microorganisms are cultured under controlled conditions to maximize the yield of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tetracosa-5,9,15,18-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated fatty acid.
Substitution: Functional groups can be introduced at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reagents such as bromine (Br₂) can be used to introduce halogen atoms.
Major Products Formed
Epoxides and hydroxylated derivatives: from oxidation.
Saturated fatty acids: from reduction.
Halogenated fatty acids: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Tetracosa-5,9,15,18-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain polyunsaturated fatty acids.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and coatings.
Wirkmechanismus
The mechanism of action of tetracosa-5,9,15,18-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that participate in signaling pathways related to inflammation and cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arachidonic acid: A 20-carbon ω−6 fatty acid with four double bonds.
Eicosapentaenoic acid: A 20-carbon ω−3 fatty acid with five double bonds.
Docosahexaenoic acid: A 22-carbon ω−3 fatty acid with six double bonds.
Uniqueness
Tetracosa-5,9,15,18-tetraenoic acid is unique due to its longer carbon chain and specific positioning of double bonds, which confer distinct physical and chemical properties compared to other polyunsaturated fatty acids .
Eigenschaften
CAS-Nummer |
921212-20-6 |
|---|---|
Molekularformel |
C24H40O2 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
tetracosa-5,9,15,18-tetraenoic acid |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h6-7,9-10,15-16,19-20H,2-5,8,11-14,17-18,21-23H2,1H3,(H,25,26) |
InChI-Schlüssel |
LOHQZVFGILIAEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCC=CCCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)
![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)

![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)




![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
![(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B12627053.png)

![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4,6-dimethyl-](/img/structure/B12627066.png)
